BW A868C (BW A868C) is a synthetic compound that functions as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor subtype [, , , , , , , , ]. It has been extensively used in scientific research to investigate the role of the DP1 receptor in various physiological and pathophysiological processes. BW A868C is not a clinically approved drug and information regarding drug use, dosage, and side effects is not applicable in this context.
BW A868C acts as a competitive antagonist of the DP1 receptor [, , ]. This means it binds to the DP1 receptor, preventing PGD2 from binding and activating the receptor [, , ]. This blockage effectively inhibits downstream signaling pathways typically triggered by PGD2 binding to the DP1 receptor, ultimately inhibiting the physiological effects associated with DP1 receptor activation.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: